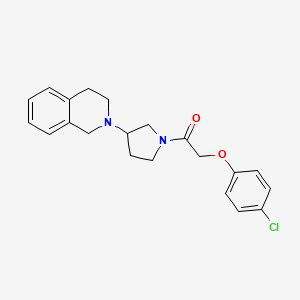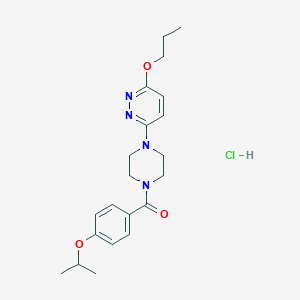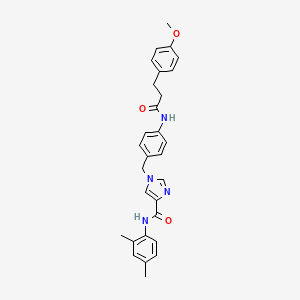![molecular formula C14H20ClN B2631089 spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride CAS No. 1184986-89-7](/img/structure/B2631089.png)
spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride, also known as 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride, is a chemical compound with the molecular formula C14H20ClN . Its average mass is 237.768 Da and its monoisotopic mass is 237.128433 Da .
Molecular Structure Analysis
The molecular structure of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride is complex, with a spirocyclic arrangement of atoms. This structure is characterized by a piperidine ring fused to a naphthalene ring at a single point .Aplicaciones Científicas De Investigación
Photochromism and Crystal Structure
- A study by Li et al. (2015) synthesized a derivative of spiro[indoline–naphthaline]oxazine and explored its photochromic properties. This derivative showed excellent photochromism in different solvents, indicating potential applications in material sciences and photonics (Li, Pang, Wu, & Meng, 2015).
Modulators of Presynaptic Cholinergic Function
- Efange et al. (1994) developed semirigid vesamicol receptor ligands based on spiro[indene-1,4'-piperidine] structures. These compounds have shown potential as selective inhibitors of vesicular acetylcholine storage (Efange, Khare, Foulon, Akella, & Parsons, 1994).
Alkylation in Heterocyclic Chemistry
- Fishman and Cruickshank (1968) reported the synthesis of spiro[oxirane-2,4′-piperidines], which act as alkylating agents, introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds. This research indicates applications in synthetic organic chemistry (Fishman & Cruickshank, 1968).
Potassium-Competitive Acid Blockers
- Imaeda et al. (2017) discovered novel derivatives of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one as potassium-competitive acid blockers, indicating potential in the development of gastric antisecretory agents (Imaeda et al., 2017).
Spirooxazine Derivatives
- Guo et al. (2005) characterized a spirooxazine modified with a phenyl–piperazinyl–naphthalene moiety, which has implications for the development of advanced materials and pharmaceuticals (Guo, Gao, Li, Han, & Meng, 2005).
Spiroketals in Biochemistry
- Liu et al. (2013) isolated new metabolites featuring spiroketal skeletons from the fungus Pestalotiopsis fici, indicating potential applications in biochemistry and pharmacology (Liu, Li, Li, Cao, Guo, Liu, & Che, 2013).
Pharmacophore in Medicinal Chemistry
- Ghatpande et al. (2020) reviewed the progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, highlighting their biological relevance and potential in developing new biologically active substances (Ghatpande, Jadhav, Kaproormath, Soliman, & Shaikh, 2020).
Antihypertensive Activity
- Clark et al. (1983) synthesized and evaluated 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity, indicating potential applications in cardiovascular therapeutics (Clark, Caroon, Kluge, Repke, Roszkowski, Strosberg, Baker, Bitter, & Okada, 1983).
X-ray Crystallography
- Kumar et al. (2011) characterized a compound with a spiro[benzofuran-2,4'-piperidine] structure using X-ray crystallography, indicating potential applications in material sciences and molecular design (Kumar, Osman, Rahim, Hemamalini, & Fun, 2011).
σ Ligands in Pharmacology
- Tacke et al. (2012) investigated spiro[naphthalene-1,4'-piperidine] derivatives as high-affinity, selective σ1 ligands, suggesting applications in neuroscience and pharmacology (Tacke, Bertermann, Burschka, Doerrich, Fischer, Müller, Meyerhans, Schepmann, Wünsch, Arnason, & Bjornsson, 2012).
Histone Deacetylase Inhibitors
- Varasi et al. (2011) identified spiro[piperidine-4,3'-tetraoxanes] as potential histone deacetylase inhibitors, indicating their significance in cancer research and therapy (Varasi, Thaler, Abate, Bigogno, Boggio, Carenzi, Cataudella, Dal Zuffo, Fulco, Rozio, Mai, Dondio, Minucci, & Mercurio, 2011).
Spiroconjugated Molecules
- Chen et al. (2013) developed a method for iodine monochloride-induced intramolecular cyclization to form spiroconjugated molecules, relevant for organic synthesis and molecular design (Chen, Liu, Lee, Huang, Inoyatov, Chen, Perl, & Hersh, 2013).
Cyclization in Organic Chemistry
- Bahajaj and Vernon (1996) studied the acid-catalysed rearrangement of hydroxy lactams to form spiro indane derivatives, indicating applications in synthetic organic chemistry (Bahajaj & Vernon, 1996).
Direcciones Futuras
Piperidine derivatives, including spiro compounds, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14;/h1-2,5,7,15H,3-4,6,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGOOHFHUZEEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenylbicyclo[1.1.1]pentane](/img/structure/B2631007.png)



![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline](/img/structure/B2631015.png)
![N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2631017.png)



![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2631026.png)
![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2631027.png)


